molecular formula C23H21FN4 B2681360 N-(4-fluorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine CAS No. 899413-90-2

N-(4-fluorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

Cat. No.: B2681360
CAS No.: 899413-90-2
M. Wt: 372.447
InChI Key: YWAZMYOUIWHLKO-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a useful research compound. Its molecular formula is C23H21FN4 and its molecular weight is 372.447. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar quinazoline derivatives have been found to inhibit biofilm formation in pseudomonas aeruginosa , suggesting that this compound may also target bacterial biofilms.

Mode of Action

Related quinazoline derivatives have been shown to inhibit biofilm formation in pseudomonas aeruginosa . This suggests that N-(4-fluorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine may interact with its targets to prevent the formation of bacterial biofilms.

Biochemical Pathways

Related compounds have been found to inhibit biofilm formation in pseudomonas aeruginosa , which suggests that this compound may affect the quorum sensing system, a key biochemical pathway in biofilm formation.

Result of Action

Similar compounds have been found to inhibit biofilm formation in pseudomonas aeruginosa , suggesting that this compound may have similar effects.

Action Environment

The effectiveness of similar compounds against bacterial biofilms suggests that the compound may be effective in various environments where biofilms are present .

Biological Activity

N-(4-fluorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, particularly focusing on antitumor effects, anti-inflammatory properties, and mechanisms of action based on available research data.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a fluorophenyl moiety and a tetrahydropyrazoloquinazoline scaffold. This structural design is significant as it influences the compound's interaction with biological targets.

Antitumor Activity

Numerous studies have evaluated the antitumor potential of quinazoline derivatives, including those related to our compound. Quinazolines are known for their ability to inhibit tyrosine kinase receptors (TKRs), which are often overexpressed in various cancers such as breast and prostate cancer.

  • Mechanism of Action : The mechanism primarily involves the inhibition of TKR pathways that are crucial for tumor cell proliferation and survival. By blocking these pathways, quinazoline derivatives can induce apoptosis in cancer cells.
  • Research Findings : In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 10 µM to 30 µM against these cell lines .
CompoundCell LineIC50 (µM)
Compound AHepG218.79
Compound BMCF-713.46
N-(4-fluorophenyl)-2-methyl-3-phenyl...HepG2TBD
N-(4-fluorophenyl)-2-methyl-3-phenyl...MCF-7TBD

Anti-inflammatory Activity

Quinazoline derivatives have also been explored for their anti-inflammatory properties. They often act as selective COX-II inhibitors, which are important in managing inflammation without affecting COX-I related pathways.

  • Selectivity : Compounds similar to N-(4-fluorophenyl)-2-methyl-3-phenyl... have demonstrated selectivity towards COX-II, suggesting potential for reduced side effects compared to non-selective NSAIDs .
  • Experimental Evidence : In rodent models, certain derivatives exhibited significant analgesic effects comparable to standard treatments like Indomethacin .

Case Studies

Several case studies highlight the efficacy of quinazoline derivatives in clinical settings:

  • Study on Anticancer Efficacy : A recent study synthesized various quinazoline derivatives and assessed their cytotoxicity against different cancer cell lines. The findings indicated that modifications to the quinazoline nucleus significantly enhanced antitumor activity .
  • Inflammation Model : Another study evaluated the anti-inflammatory effects using carrageenan-induced paw edema in rats. The results showed that specific derivatives reduced swelling significantly compared to control groups .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4/c1-15-21(16-7-3-2-4-8-16)23-26-20-10-6-5-9-19(20)22(28(23)27-15)25-18-13-11-17(24)12-14-18/h2-4,7-8,11-14,25H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAZMYOUIWHLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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